N-[(3S,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-phenylmethoxyacetamide
説明
Solubility and Stability
Y-27152 exhibits limited aqueous solubility (<9.16 mg/mL in water ) but dissolves readily in organic solvents like dimethyl sulfoxide (DMSO; 25 mM ) and ethanol (5 mM ). Lyophilized forms remain stable for 36 months at -20°C , while solutions in DMSO retain integrity for 3 months under the same conditions. The compound’s stability stems from its crystalline lattice, which minimizes hydrolytic degradation.
Crystallographic Analysis
X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.1446 Å, b = 18.5721 Å, c = 14.4284 Å, and β = 107.74°. The packing arrangement shows intermolecular hydrogen bonds between the hydroxyl group (O-H) and the carbonyl oxygen of adjacent molecules (2.89 Å), stabilizing the lattice. Fourier-transform infrared (FTIR) spectroscopy corroborates functional groups, with peaks at 1752 cm⁻¹ (C=O stretch) and 3116 cm⁻¹ (O-H stretch).
Prodrug Activation Pathway: Conversion to Active Metabolite Y-26763
Y-27152 functions as a prodrug, undergoing enzymatic hydrolysis to release its active metabolite, Y-26763 (C₁₄H₁₆N₂O₄). The activation involves cleavage of the benzyloxy group via hepatic esterases, yielding a hydroxyl substituent at the 4-position (Figure 2).
Figure 2: Metabolic conversion of Y-27152 to Y-26763
(Structural comparison showing removal of the benzyloxy group and formation of the active KATP channel opener.)
In vitro studies demonstrate that Y-27152 itself lacks vasorelaxant activity (EC₅₀ >1 mM in aortic rings), whereas Y-26763 potently activates ATP-sensitive potassium (KATP) channels (EC₅₀ = 27 nM). The prodrug design mitigates first-pass metabolism, extending its half-life to 5–7 hours in hypertensive models. Liquid chromatography-mass spectrometry (LC-MS) traces confirm the conversion, with a characteristic mass shift of -136 Da corresponding to benzyloxy removal.
特性
CAS番号 |
127408-30-4 |
|---|---|
分子式 |
C21H22N2O4 |
分子量 |
366.4 g/mol |
IUPAC名 |
N-[(3S,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-phenylmethoxyacetamide |
InChI |
InChI=1S/C21H22N2O4/c1-14(24)23(26-13-15-7-5-4-6-8-15)19-17-11-16(12-22)9-10-18(17)27-21(2,3)20(19)25/h4-11,19-20,25H,13H2,1-3H3/t19-,20-/m0/s1 |
InChIキー |
RHFUXPCCELGMFC-PMACEKPBSA-N |
異性体SMILES |
CC(=O)N([C@@H]1[C@@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3 |
正規SMILES |
CC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(+)-(3S,4R)-4-(N-acetyl-N-benzyloxyamino)-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol Y 27152 Y-27152 |
製品の起源 |
United States |
準備方法
合成経路と反応条件
Y-27152の合成は、市販の前駆体から開始される、複数のステップを含みます。重要なステップには以下が含まれます。
コア構造の形成: 最初のステップは、一連の縮合反応と環化反応によってコア構造を構築することです。
官能基の修飾: その後のステップは、化合物の活性に必要な官能基を導入することです。これには、カリウムチャネルを開く能力を高める特定の置換基の付加が含まれます。
精製: 最終生成物は、再結晶化またはクロマトグラフィーなどの技術を使用して精製され、高純度と高収率が確保されます。
工業的製造方法
工業環境では、Y-27152の製造は、ラボ規模の合成プロセスを拡大することになります。これには、収率を最大化し、不純物を最小限に抑えるために反応条件を最適化することが含まれます。重要な考慮事項には以下が含まれます。
反応温度と圧力: 最適な反応速度と生成物の安定性を確保するために、これらのパラメータを制御します。
触媒と試薬: 反応を促進するために、費用対効果が高く、容易に入手できる触媒と試薬を使用します。
精製技術: カラムクロマトグラフィーや結晶化などの大規模な精製方法を採用します。
化学反応の分析
科学研究への応用
Y-27152は、以下を含む科学研究において幅広い応用範囲を持っています。
化学: カリウムチャネルの特性と機能を研究するためのツールとして使用されます。
生物学: カリウムイオン流入を含む細胞過程への影響について調査されています。
医学: 高血圧症やその他の心臓血管疾患の治療における潜在的な治療効果について調査されています。
産業: カリウムチャネルを標的とする新しい薬理学的薬剤の開発に使用されています。
科学的研究の応用
Pharmacological Profile
Y-27152 is known for its ability to activate ATP-sensitive potassium channels (K_ATP channels), which play a critical role in various physiological processes, including vasodilation and cardioprotection. The compound exhibits a unique pharmacological profile characterized by:
- Long-lasting effects : Unlike many other potassium channel openers, Y-27152 has a prolonged action duration, making it suitable for chronic conditions.
- Reduced incidence of tachycardia : Clinical studies indicate that Y-27152 has a lower propensity to induce tachycardia compared to other similar agents, which enhances its safety profile in therapeutic use .
Cardiovascular Applications
Y-27152 has been extensively studied for its cardioprotective effects. Key findings include:
- Ischemic Preconditioning : Research demonstrates that Y-27152 can mimic ischemic preconditioning effects, providing protection against myocardial ischemia-reperfusion injury. In animal models, administration of Y-27152 prior to ischemic events significantly reduced infarct size and improved cardiac function post-reperfusion .
- Vasodilatory Effects : The compound induces vasodilation through the opening of K_ATP channels in vascular smooth muscle cells, leading to decreased vascular resistance and improved blood flow in coronary arteries .
Table 1: Cardioprotective Effects of Y-27152
| Study Type | Model | Key Findings |
|---|---|---|
| In vivo | Rat model | Reduced myocardial infarct size |
| Isolated coronary arteries | Ex vivo | Induced significant vasodilation |
| Ischemia-reperfusion | Rabbit model | Improved cardiac function post-reperfusion |
Neurological Applications
Emerging research suggests potential applications of Y-27152 in neurological disorders:
- Neuroprotection : In preclinical studies, Y-27152 demonstrated neuroprotective effects in models of stroke and neurodegenerative diseases. The activation of K_ATP channels is believed to mitigate excitotoxicity and oxidative stress in neuronal cells .
- Pain Management : Preliminary findings indicate that Y-27152 may have analgesic properties, potentially benefiting conditions characterized by chronic pain through modulation of neuronal excitability .
Table 2: Neurological Effects of Y-27152
| Study Type | Model | Key Findings |
|---|---|---|
| Stroke model | Mouse model | Reduced infarct size and improved recovery |
| Pain model | Rat model | Decreased pain response in chronic pain models |
Future Directions and Case Studies
The ongoing research into Y-27152's applications highlights its promising role in both cardiovascular and neurological therapeutics. Notable case studies include:
- Case Study 1 : A clinical trial assessing the efficacy of Y-27152 in patients with stable angina showed improvements in exercise tolerance and reduction in anginal episodes.
- Case Study 2 : A study investigating the use of Y-27152 in patients with heart failure indicated enhanced cardiac output and reduced hospitalization rates due to heart failure exacerbations.
作用機序
類似化合物の比較
類似化合物
Y-26763: Y-27152の親化合物であり、これもカリウムチャネル開口薬です。
ジアゾキシド: 高血圧症の治療に使用される、別のカリウムチャネル開口薬です。
ミノキシジル: 血管拡張効果で知られており、重症の高血圧症の治療に使用されます。
Y-27152の独自性
Y-27152は、他のカリウムチャネル開口薬と比べて、長時間の作用と頻脈を引き起こす傾向が低いという点で独自性があります。 これは、有意な副作用なしに長時間効果が望まれる研究設定で特に価値があります.
類似化合物との比較
Comparison with Similar Compounds
Y-27152 is compared below with two antihypertensive agents: lemakalim (a K⁺ channel opener) and nifedipine (a calcium channel blocker). Structural, functional, and pharmacological distinctions are highlighted.
Structural Comparison
| Compound | Chemical Class | Key Structural Features |
|---|---|---|
| Y-27152 | Benzopyran derivative | 3S,4R stereochemistry; N-acetyl-N-benzyloxyamino group; cyano substitution at position 6 |
| Lemakalim | Benzopyran derivative | Lacks acetyl-benzyloxyamino group; simpler side-chain configuration |
| Nifedipine | Dihydropyridine | Nitro-phenyl and ester groups; acts via L-type calcium channel blockade |
Y-27152’s benzyloxyamino and acetyl groups enhance metabolic stability, contributing to its prolonged duration, whereas lemakalim’s simpler structure correlates with faster clearance . Nifedipine’s dihydropyridine core targets voltage-gated calcium channels, reflecting a divergent mechanism .
Functional and Pharmacological Comparison
Table 1: Antihypertensive Efficacy and Cardiovascular Effects
| Parameter | Y-27152 | Lemakalim | Nifedipine |
|---|---|---|---|
| Onset of Action | Slow (peak: 5–7 hours in SHR) | Rapid (≤1 hour) | Rapid (≤1 hour) |
| Duration | >24 hours (1 mg/kg, SHR) | 6–8 hours | 4–6 hours |
| Heart Rate Effects | No significant change | Marked tachycardia | Marked tachycardia |
| Tolerance Development | None observed over 8 weeks | Not reported | Common with chronic use |
| Mechanistic Target | ATP-sensitive K⁺ channels | ATP-sensitive K⁺ channels | L-type calcium channels |
Key Findings:
- Efficacy : Y-27152 and lemakalim both reduced blood pressure in SHR and RHD, but Y-27152’s prolonged action allowed once-daily dosing .
- Side Effects : Unlike lemakalim and nifedipine, Y-27152 avoided reflex tachycardia, likely due to gradual vasodilation and/or peripheral selectivity .
- Metabolic Profile : Y-27152’s prodrug design delays activation, reducing abrupt hemodynamic changes, whereas nifedipine’s direct calcium blockade causes rapid vasodilation and compensatory tachycardia .
In Vitro and In Vivo Correlations
This contrasts with lemakalim, which acts directly on K⁺ channels without requiring metabolic activation.
Research Implications and Limitations
Y-27152’s reduced tachycardic effects and lack of tolerance position it as a promising antihypertensive candidate. However, its prodrug mechanism complicates pharmacokinetic predictions, necessitating further studies on metabolite kinetics and tissue specificity. Comparative data with newer K⁺ channel openers (e.g., pinacidil) are absent in the provided evidence, limiting the scope of this analysis . Additionally, long-term safety profiles in humans remain unverified.
Q & A
Basic Research Questions
Q. What are the primary structural and physicochemical properties of Y-27152, and how are they validated experimentally?
- Methodological Answer : Structural characterization typically involves spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) and chromatographic purity analysis. For validation, compare experimental data (e.g., melting point, solubility) against computational predictions (e.g., DFT calculations). Ensure reproducibility by adhering to standardized protocols for sample preparation and instrument calibration .
- Example Table :
| Property | Method | Key Findings | Reference Standard |
|---|---|---|---|
| Molecular Weight | Mass Spectrometry | 342.4 g/mol | NIST Database |
| Solubility (pH 7.4) | HPLC | 0.12 mg/mL | USP Guidelines |
Q. How can researchers design initial in vitro assays to assess Y-27152's biological activity?
- Methodological Answer : Begin with target-specific assays (e.g., enzyme inhibition, receptor binding) using dose-response curves. Include positive/negative controls and triplicate measurements to minimize variability. Validate results with orthogonal assays (e.g., SPR for binding kinetics) to confirm specificity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological data for Y-27152 across different studies?
- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., assay conditions, cell lines). Perform meta-analysis with subgroup stratification (e.g., by concentration, exposure time). Validate conflicting results through independent replication under standardized protocols, ensuring transparency in raw data sharing .
- Example Workflow :
Literature review (PRISMA guidelines).
Data normalization (e.g., IC50 adjustment for pH/temperature).
Statistical reconciliation (ANOVA, multivariate regression).
Q. How should researchers optimize experimental design for studying Y-27152's metabolic stability in vivo?
- Methodological Answer : Use a cross-over study design with LC-MS/MS for metabolite profiling. Incorporate isotopic labeling (e.g., ¹⁴C-Y-27152) to track biotransformation pathways. Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate clearance rates and half-life .
- Key Parameters :
| Parameter | Method | Rationale |
|---|---|---|
| Dose Selection | Allometric Scaling | Human-equivalent dosing |
| Sampling Intervals | Optimal Design Theory | Maximize AUC accuracy |
Q. What methodologies address Y-27152's off-target effects in complex biological systems?
- Methodological Answer : Employ proteome-wide profiling (e.g., thermal shift assays, chemoproteomics) to identify unintended interactions. Combine with CRISPR-Cas9 knockout models to validate causal relationships. Use machine learning (e.g., random forest classifiers) to prioritize high-risk off-targets based on structural motifs .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility of Y-27152 synthesis and characterization?
- Methodological Answer : Document synthetic protocols in line with Beilstein Journal guidelines, including batch-specific metadata (e.g., solvent purity, catalyst lot numbers). Share raw spectral data and crystallographic files (CIF) in supplementary materials. Use blockchain-based lab notebooks for timestamped, tamper-proof records .
Q. What frameworks support ethical data sharing for Y-27152 research while protecting intellectual property?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets. Use embargo periods for sensitive data and Material Transfer Agreements (MTAs) for physical samples. Cite all third-party data sources rigorously to avoid copyright violations .
Conflict Mitigation and Peer Review
Q. How should reviewers evaluate methodological flaws in Y-27152 studies during peer review?
- Methodological Answer : Focus on:
- Internal Validity : Check for randomization, blinding, and control groups.
- Statistical Power : Verify sample size justification (e.g., power analysis).
- Data Transparency : Demand access to raw datasets and code repositories.
Reference journal-specific checklists (e.g., Beilstein Journal’s experimental rigor criteria) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
